7-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
7-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound that belongs to the class of beta-lactam antibiotics. This compound is known for its potent antibacterial properties and is used in various pharmaceutical applications. Its structure includes a pyrazole ring, a beta-lactam ring, and a carboxylic acid group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the pyrazole ring and the beta-lactam ring. The process typically starts with the preparation of the pyrazole derivative, followed by its coupling with a beta-lactam precursor under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. The final product is purified through crystallization or chromatography to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
7-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Substitution: Substitution reactions, particularly on the pyrazole ring, can introduce new functional groups, enhancing its antibacterial activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives with enhanced or modified biological activities. These derivatives are often tested for their efficacy in pharmaceutical applications .
Scientific Research Applications
7-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-lactam chemistry and reaction mechanisms.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored as a potential drug candidate for various bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The mechanism of action of 7-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another beta-lactam antibiotic with a similar mechanism of action but different structural features.
Cephalosporin: A class of beta-lactam antibiotics with a broader spectrum of activity compared to penicillin.
Carbapenem: Known for its high resistance to beta-lactamase enzymes, making it effective against resistant bacterial strains.
Uniqueness
7-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific structural features, including the pyrazole ring and the chloro substituent, which contribute to its potent antibacterial activity and resistance to certain bacterial enzymes .
Properties
Molecular Formula |
C14H15ClN4O4S |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
7-[(4-chloro-1,5-dimethylpyrazole-3-carbonyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15ClN4O4S/c1-5-4-24-13-9(12(21)19(13)10(5)14(22)23)16-11(20)8-7(15)6(2)18(3)17-8/h9,13H,4H2,1-3H3,(H,16,20)(H,22,23) |
InChI Key |
JPYGNUTTXKHNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C3=NN(C(=C3Cl)C)C)SC1)C(=O)O |
Origin of Product |
United States |
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